Methyl 5-iodo-2-methylbenzoate
Overview
Description
Methyl 5-iodo-2-methylbenzoate is an organic compound with the chemical formula C9H9IO2. It is a colorless or yellow liquid that is insoluble in water but soluble in organic solvents such as alcohol, ether, and ketone . This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Scientific Research Applications
Methyl 5-iodo-2-methylbenzoate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the preparation of functional materials with specific properties.
Biological Studies: The compound is used in studies related to its biological activity and potential therapeutic effects.
Safety and Hazards
The safety data sheet for a similar compound, “Methyl 2-iodo-5-methylbenzoate”, indicates that it is a combustible liquid and its containers may explode when heated . Thermal decomposition can lead to the release of irritating gases and vapors . It is recommended to keep the product and empty container away from heat and sources of ignition .
Preparation Methods
Methyl 5-iodo-2-methylbenzoate can be synthesized through the iodination of methyl 2-methylbenzoate. The reaction typically involves the use of iodine and a suitable catalyst under acidic conditions. The reaction temperature can range from room temperature to the boiling point of the reaction mixture . Industrial production methods often involve the use of microporous compounds, iodine, an oxidizing agent, and acetic anhydride. The process includes a reaction step followed by purification through sublimation, distillation, or crystallization .
Chemical Reactions Analysis
Methyl 5-iodo-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of deiodinated products or other reduced forms of the compound.
Common reagents used in these reactions include iodine, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of methyl 5-iodo-2-methylbenzoate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Methyl 5-iodo-2-methylbenzoate can be compared with other similar compounds such as:
- Methyl 2-iodo-5-methylbenzoate
- Methyl 5-bromo-2-iodobenzoate
- Methyl 5-fluoro-2-iodobenzoate
These compounds share similar structural features but differ in their halogen substituents, leading to variations in their chemical reactivity and applications. This compound is unique due to its specific iodine substitution pattern, which imparts distinct properties and reactivity .
Properties
IUPAC Name |
methyl 5-iodo-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO2/c1-6-3-4-7(10)5-8(6)9(11)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVIKPGEGLOGLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648638 | |
Record name | Methyl 5-iodo-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103440-54-6 | |
Record name | Methyl 5-iodo-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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